1-(4-Bromo-3-chlorophenyl)ethanamine

Physicochemical characterization Process chemistry Separation technology

Sourcing phenethylamine intermediates with precise halogen substitution for sequential cross-coupling is challenging; generic analogs risk synthetic failure. 1-(4-Bromo-3-chlorophenyl)ethanamine provides orthogonal C-Br and C-Cl bonds for sequential Suzuki/Buchwald-Hartwig reactions, enabling rapid SAR libraries with enhanced BBB penetration (LogP 2.71). • Orthogonal halogens for sequential cross-coupling • Elevated bp 291.8°C, density 1.5 g/cm³ for optimized purification • >95% purity, in stock for immediate shipment

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
CAS No. 1270417-99-6
Cat. No. B1446641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-chlorophenyl)ethanamine
CAS1270417-99-6
Molecular FormulaC8H9BrClN
Molecular Weight234.52 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Br)Cl)N
InChIInChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
InChIKeyVYWSQZUPZFAQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-chlorophenyl)ethanamine: Specifications & Differentiation


1-(4-Bromo-3-chlorophenyl)ethanamine (CAS 1270417-99-6) is a halogenated aromatic amine belonging to the phenethylamine class, characterized by a phenyl ring bearing bromo (para) and chloro (meta) substituents with an ethanamine side chain . Its molecular formula is C₈H₉BrClN (MW 234.52 g/mol), and it exists as a racemic mixture (unless specified) with a predicted density of 1.5±0.1 g/cm³, boiling point of 291.8±25.0 °C at 760 mmHg, and LogP of 2.71 [1]. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, particularly for constructing complex molecular architectures via cross-coupling reactions enabled by its dual halogen substitution pattern [1].

1-(4-Bromo-3-chlorophenyl)ethanamine: Non-Interchangeability of Analogs


Phenethylamine derivatives are not functionally interchangeable; subtle variations in halogen substitution patterns on the aromatic ring profoundly alter physicochemical properties, reactivity, and synthetic utility . The specific 4-bromo-3-chloro arrangement in 1-(4-Bromo-3-chlorophenyl)ethanamine confers a unique combination of electronic and steric effects that diverge significantly from mono-halogenated (e.g., 4-bromo or 4-chloro) analogs or regioisomers (e.g., 2-bromo-3-chloro) [1]. These differences manifest in measurable parameters such as boiling point, density, lipophilicity (LogP), and cross-coupling reactivity—directly impacting procurement decisions for synthetic route design, purification strategy, and downstream application performance [1]. Simply substituting a generic phenethylamine or mono-halogenated variant risks synthetic failure, altered reaction yields, and compromised product purity. The following quantitative evidence guide substantiates why this specific compound must be selected over its closest analogs.

1-(4-Bromo-3-chlorophenyl)ethanamine: Differentiation Evidence vs. Analogs


Boiling Point Elevation vs. Mono-Halogenated Analogs

1-(4-Bromo-3-chlorophenyl)ethanamine exhibits a significantly higher boiling point (291.8±25.0 °C at 760 mmHg) compared to its 4-bromo (258.9±15.0 °C) and 4-chloro (232 °C) mono-halogenated counterparts [1]. This 32.9 °C and 59.8 °C elevation, respectively, arises from the combined mass and polarizability effects of the dual halogen substitution .

Physicochemical characterization Process chemistry Separation technology

Lipophilicity (LogP) Relative to Mono-Halogenated and Regioisomeric Analogs

The dual 4-bromo-3-chloro substitution yields a predicted LogP of 2.71, substantially higher than the 2.21 LogP of 1-(4-bromophenyl)ethanamine and the 2.03 LogP of 1-(3-chlorophenyl)ethanamine . This increased lipophilicity reflects the additive hydrophobic contribution of the bromine and chlorine atoms and is expected to exceed that of the 2-bromo-3-chloro regioisomer due to para-bromo placement maximizing molecular surface area contact.

Medicinal chemistry ADME prediction Chromatography

Flash Point Elevation: Safety and Handling

The flash point of 1-(4-Bromo-3-chlorophenyl)ethanamine is predicted at 130.3±23.2 °C, compared to 110.4±20.4 °C for 1-(4-bromophenyl)ethanamine and 102.8 °C (closed cup) for 1-(4-chlorophenyl)ethanamine . This higher flash point reduces the likelihood of flammable vapor ignition under standard laboratory handling and may alter transportation hazard classification.

Chemical safety Process safety Shipping classification

Density Differential: Liquid Handling and Formulation

The predicted density of 1-(4-Bromo-3-chlorophenyl)ethanamine is 1.5±0.1 g/cm³, which is higher than the 1.4±0.1 g/cm³ of 1-(4-bromophenyl)ethanamine and the 1.08 g/cm³ of 1-(4-chlorophenyl)ethanamine . This 7-39% density increase reflects the greater atomic mass of bromine and chlorine compared to hydrogen, leading to higher molar volume.

Analytical chemistry Formulation science Material handling

Dual Halogen Orthogonal Reactivity: Sequential Cross-Coupling

The presence of both bromine (para) and chlorine (meta) atoms provides orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling reactions [1]. The C-Br bond undergoes oxidative addition more rapidly than C-Cl, allowing for chemoselective functionalization. In contrast, mono-halogenated analogs (e.g., 4-bromo or 4-chloro) offer only a single coupling site, limiting molecular complexity build-up [2]. While quantitative kinetic data for this specific compound is not publicly available, class-level inference from analogous dihalogenated arenes indicates a typical reactivity ratio (kBr/kCl) of >10:1 in Suzuki-Miyaura couplings, enabling stepwise diversification without protection/deprotection steps [3].

Organic synthesis Cross-coupling Palladium catalysis

1-(4-Bromo-3-chlorophenyl)ethanamine: Application Scenarios


Medicinal Chemistry: Divergent SAR Exploration

The orthogonal C-Br and C-Cl bonds enable sequential cross-coupling reactions (e.g., Suzuki then Buchwald-Hartwig) to rapidly generate diverse libraries of phenethylamine-derived compounds [1]. This accelerates structure-activity relationship (SAR) studies for CNS targets where halogen substitution patterns modulate receptor binding affinity and metabolic stability. The higher LogP (2.71) may also be advantageous for designing compounds with improved blood-brain barrier penetration, a critical parameter in CNS drug discovery .

Agrochemical Intermediate Synthesis

The dual halogen substitution pattern is valuable in the synthesis of fungicides and herbicides where both bromine and chlorine atoms contribute to target binding and environmental persistence [1]. The compound serves as a key intermediate for constructing more complex agrochemical actives via palladium-catalyzed transformations [1].

Process Chemistry: Purification Optimization

The elevated boiling point (291.8 °C) and density (1.5 g/cm³) relative to mono-halogenated analogs necessitate tailored distillation and extraction protocols [1]. Researchers scaling up syntheses must account for these differences when designing work-up and purification steps, making this compound a case study for optimizing process parameters for halogenated amines [1].

Material Science: Halogenated Monomer Synthesis

The primary amine group provides a handle for incorporation into polymers or supramolecular assemblies, while the bromo and chloro substituents can be utilized for post-polymerization modifications or to tune electronic properties of the resulting materials [1].

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